molecular formula C17H21N B374013 N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine

N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine

Cat. No.: B374013
M. Wt: 239.35g/mol
InChI Key: OOYPHOCDRYIOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine is an organic compound with the molecular formula C17H21N It is a derivative of bibenzyl, where a dimethylamino group is attached to the bibenzyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine typically involves the reaction of bibenzyl with dimethylamine under specific conditions. One common method is the reductive amination of bibenzyl with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35g/mol

IUPAC Name

N,N-dimethyl-1-[2-(2-phenylethyl)phenyl]methanamine

InChI

InChI=1S/C17H21N/c1-18(2)14-17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3

InChI Key

OOYPHOCDRYIOGZ-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=CC=C1CCC2=CC=CC=C2

Canonical SMILES

CN(C)CC1=CC=CC=C1CCC2=CC=CC=C2

Origin of Product

United States

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